Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate
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Overview
Description
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate starting materials under controlled conditions.
Introduction of the cyclopropyl group: Cyclopropylation can be performed using cyclopropyl bromide in the presence of a base.
Amino group addition: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoate
- Methyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate
- Methyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoate
Uniqueness
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H14ClN3O2 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-chloropyrazol-1-yl)-2-cyclopropylpropanoate |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
AYCNOMLAEPEZNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=C(C=N1)Cl)(C2CC2)N |
Origin of Product |
United States |
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